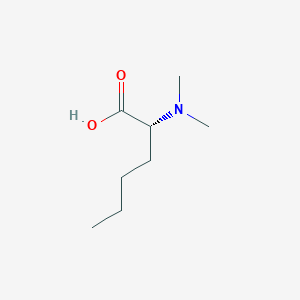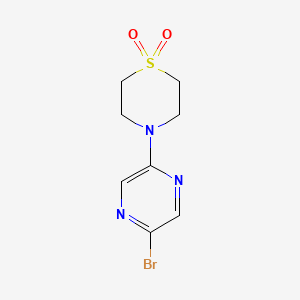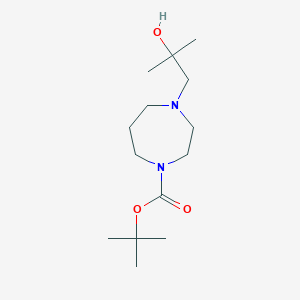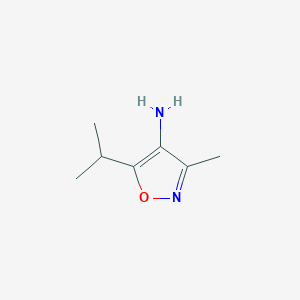
(2R)-2-(Dimethylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Dimethylamino)hexansäure ist eine organische Verbindung mit einem chiralen Zentrum, wodurch sie eine enantiomerenreine Substanz ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Dimethylaminogruppe aus, die am zweiten Kohlenstoffatom einer Hexansäurekette gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R)-2-(Dimethylamino)hexansäure umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Auswahl eines geeigneten Ausgangsmaterials, wie beispielsweise Hexansäure.
Einführung der Dimethylaminogruppe: Die Dimethylaminogruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden. Dies beinhaltet die Reaktion von Hexansäure mit Dimethylamin unter kontrollierten Bedingungen.
Chirale Trennung: Um das (2R)-Enantiomer zu erhalten, können chirale Trenntechniken wie Kristallisation oder Chromatographie eingesetzt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von (2R)-2-(Dimethylamino)hexansäure kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Dies beinhaltet häufig den Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren, um die gewünschte enantiomere Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R)-2-(Dimethylamino)hexansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol umwandeln.
Substitution: Die Dimethylaminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Aminen oder Amiden.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Dimethylamino)hexansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als chiraler Baustein bei der Synthese komplexer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Enzymwechselwirkungen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Vorläufer in der Arzneimittelsynthese.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R)-2-(Dimethylamino)hexansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dimethylaminogruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflusst. Die Carbonsäuregruppe kann eine Ionisierung erfahren, wodurch sich die Löslichkeit und Reaktivität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of (2R)-2-(Dimethylamino)hexanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-(Dimethylamino)ethoxy)ethanol: Ähnlich im Besitz einer Dimethylaminogruppe, unterscheidet sich jedoch in der Gesamtstruktur und den funktionellen Gruppen.
2,3-Dimethoxybenzamid: Teilt die Dimethylamino-Funktionalität, besitzt jedoch unterschiedliche aromatische und Amidgruppen.
Einzigartigkeit
(2R)-2-(Dimethylamino)hexansäure ist einzigartig aufgrund seines spezifischen chiralen Zentrums und der Kombination einer Dimethylaminogruppe mit einer Hexansäurekette. Diese strukturelle Einzigartigkeit verleiht ihr besondere chemische und biologische Eigenschaften, die sie für spezielle Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
InChI-Schlüssel |
CXLSDGHWWXDHEE-SSDOTTSWSA-N |
Isomerische SMILES |
CCCC[C@H](C(=O)O)N(C)C |
Kanonische SMILES |
CCCCC(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1R)-1-azidoethyl]-2-chlorobenzene](/img/structure/B12313911.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)

![2-[3-(4-Fluorophenyl)propanamido]-3-methylbutanoic acid](/img/structure/B12313932.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)



![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)


amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![7-(1-methyl-1H-pyrrol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B12313969.png)
